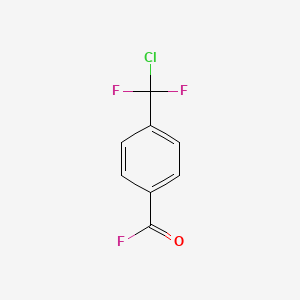
4-(Chlorodifluoromethyl)benzoyl fluoride, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorodifluoromethyl)benzoyl fluoride (CDFMBF) is a chemical compound with the molecular formula C7H4ClF2O2. It is a colorless, volatile liquid with a pungent odor. CDFMBF is a halogenated organic compound that is used in a variety of laboratory and industrial applications. It is primarily used as a reagent in organic synthesis and in the manufacture of fluorine-containing compounds. CDFMBF is also used as a catalyst in the synthesis of polymers and other organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated compounds such as perfluorinated alkyl sulfonates and perfluorinated carboxylic acids. 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is used as a catalyst in the synthesis of polymers and other organic compounds. It is also used in the synthesis of fluorinated monomers and polymers for use in electronics and other materials.
Wirkmechanismus
4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is an organic halogenated compound that is used in a variety of laboratory and industrial applications. The mechanism of action of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is not fully understood, however, it is believed to act as an electrophile in the presence of a nucleophile. The reaction of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% with a nucleophile produces a new compound that is more stable than the original 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% are not well understood. In laboratory studies, 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% has been shown to have a toxic effect on certain types of cells. However, the exact mechanism of action is not known and further research is needed to understand the potential effects of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Chlorodifluoromethyl)benzoyl fluoride, 96% has several advantages for laboratory experiments. It is a relatively inexpensive and easily obtained reagent, making it an attractive choice for many laboratory applications. Additionally, 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is a volatile liquid, making it easier to handle and store than other compounds. However, 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is a highly reactive compound and should be handled with caution. It is also important to note that 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is toxic and should not be ingested or inhaled.
Zukünftige Richtungen
4-(Chlorodifluoromethyl)benzoyl fluoride, 96% has a wide range of potential applications in the laboratory and industry. Future research should focus on exploring the potential of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% in the synthesis of new compounds and materials. Additionally, further research should focus on understanding the biochemical and physiological effects of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% and developing safe handling and storage procedures. Finally, research should also focus on developing methods to reduce the environmental impact of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96%.
Synthesemethoden
4-(Chlorodifluoromethyl)benzoyl fluoride, 96% can be synthesized through various methods. One method involves the reaction of 4-chlorobenzoyl chloride with difluoromethylmagnesium bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chlorobenzoyl chloride with difluoromethylmagnesium iodide in the presence of a base such as potassium carbonate.
Eigenschaften
IUPAC Name |
4-[chloro(difluoro)methyl]benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(11,12)6-3-1-5(2-4-6)7(10)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJWFIOSCPTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodifluoromethyl)benzoyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

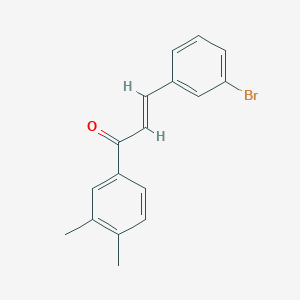
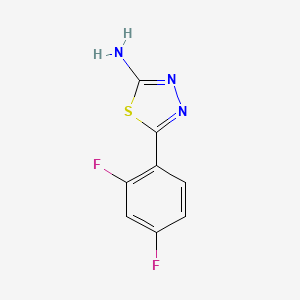
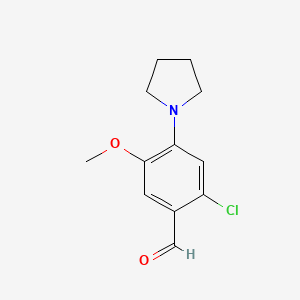
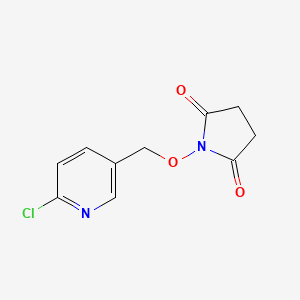
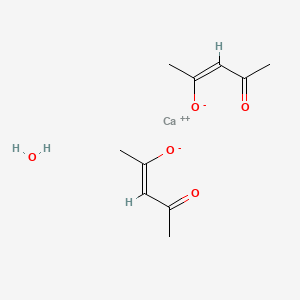


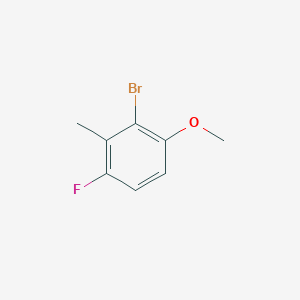
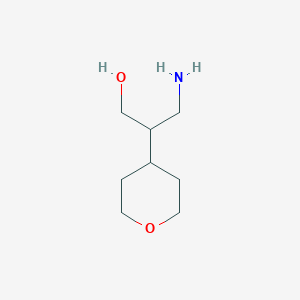
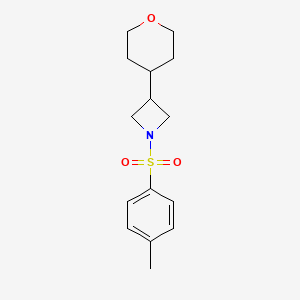
![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)


